L-CYSTEINE, S-TRITYL (3,3-D2)
Description
Strategic Significance of Stable Isotope Labeling in Chemical and Biochemical Research
Stable isotope labeling is a powerful technique used to trace the journey of atoms and molecules through chemical reactions or biological pathways. wikipedia.org This involves replacing one or more atoms in a molecule with a non-radioactive isotope of the same element. wikipedia.org Common stable isotopes used in this context include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.comdiagnosticsworldnews.com
The key advantage of stable isotope labeling is that the labeled compounds are chemically almost identical to their unlabeled counterparts, but their increased mass allows them to be distinguished and quantified using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgsymeres.comdiagnosticsworldnews.com This has profound implications for various research areas:
Mechanistic and Kinetic Studies: Deuterium labeling can introduce a kinetic isotope effect, which helps in elucidating reaction mechanisms. symeres.com
Metabolic Research: Labeled compounds serve as tracers to map metabolic pathways, determine the flow of metabolites (flux), and understand how drugs are absorbed, distributed, metabolized, and excreted (ADME). symeres.comclearsynth.comsilantes.com
Quantitative Proteomics: Isotope-labeled amino acids are used as internal standards for the precise quantification of proteins in complex biological samples. diagnosticsworldnews.comadesisinc.com
Structural Biology: Deuterium labeling can be used as a contrast agent in NMR to determine the three-dimensional structures of proteins and study their interactions with other molecules. clearsynth.com
The synthesis of stable isotope-labeled compounds can be achieved by using labeled starting materials or through exchange reactions, such as hydrogen-deuterium exchange. symeres.com
Overview of Cysteine Derivatives in Synthetic Methodologies
Cysteine is a unique proteinogenic amino acid due to the presence of a thiol (-SH) group in its side chain. rsc.org This thiol group is highly reactive and can participate in various reactions, most notably the formation of disulfide bonds, which are crucial for the structural integrity and biological activity of many proteins and peptides. rsc.orgbachem.com However, this reactivity also presents a significant challenge in peptide synthesis, as the thiol group is prone to undesired oxidation and alkylation. rsc.org
To circumvent these issues, the thiol group of cysteine is typically protected during synthesis. rsc.orgbachem.com A wide array of protecting groups have been developed for this purpose, each with its own specific conditions for attachment and removal. rsc.org One of the most common and effective protecting groups for the cysteine thiol is the trityl (Trt) group. ucl.ac.ukontosight.ai Introduced in 1962, the Trt group is a bulky group that effectively shields the thiol from unwanted reactions. ucl.ac.ukrsc.org It is stable under many synthetic conditions but can be readily removed using acidic reagents like trifluoroacetic acid (TFA). ontosight.aichemicalbook.com
S-trityl-L-cysteine is a key intermediate in the synthesis of various peptides and has been utilized in the development of compounds with potential therapeutic applications. chemimpex.comchemicalbook.comnih.gov The combination of a protected cysteine with isotopic labeling, as seen in L-CYSTEINE, S-TRITYL (3,3-D2) , provides a powerful tool for advanced research. This specific compound incorporates deuterium atoms at the 3-position of the cysteine backbone, making it valuable for mass spectrometry-based studies, while the S-trityl group ensures the thiol is protected during peptide synthesis. This deuterated and protected cysteine derivative is particularly useful in quantitative proteomics and for studying the metabolism of cysteine-containing peptides and proteins.
Detailed Research Findings on L-CYSTEINE, S-TRITYL (3,3-D2)
The compound L-CYSTEINE, S-TRITYL (3,3-D2) is a specialized chemical reagent designed for use in sophisticated research applications, primarily in the fields of peptide chemistry and proteomics. Its structure combines the features of a protected amino acid with stable isotope labeling.
Synthesis: The synthesis of L-CYSTEINE, S-TRITYL (3,3-D2) involves a multi-step process. Typically, the thiol group of L-cysteine is first protected with a trityl group. The deuterium atoms are incorporated at the 3,3-position, often through synthetic routes that utilize deuterated precursors. For applications in peptide synthesis, an additional protecting group, such as Fmoc, may be added to the amino terminus.
Applications: The primary application of this compound is in solid-phase peptide synthesis (SPPS) to introduce a deuterated cysteine residue into a peptide chain. The presence of the deuterium atoms provides a mass shift that is readily detectable by mass spectrometry. This makes it an invaluable tool for:
Quantitative Proteomics: It can be used as an internal standard for the accurate quantification of cysteine-containing peptides and proteins in complex biological mixtures.
Metabolic Studies: It allows for the tracing of the metabolic fate of cysteine and cysteine-containing molecules within a biological system.
Structural Analysis: In conjunction with techniques like NMR, the deuterium label can provide specific structural information.
The S-trityl protecting group is crucial for these applications as it prevents the reactive thiol group from interfering with the peptide coupling reactions and other synthetic steps. The trityl group is typically removed under acidic conditions at the end of the synthesis to yield the final, deprotected peptide containing the deuterated cysteine residue.
Below are interactive data tables summarizing the properties of related compounds.
Table 1: Properties of S-Trityl-L-cysteine and its Derivatives
| Property | S-Trityl-L-cysteine | Fmoc-S-trityl-L-cysteine | L-CYSTEINE, S-TRITYL (3,3-D2) |
| CAS Number | 2799-07-7 chemicalbook.com | 103213-32-7 chemicalbook.com | 360565-11-3 (Fmoc protected) eurisotop.com |
| Molecular Formula | C22H21NO2S | C37H31NO4S chemimpex.com | C22H19D2NO2S |
| Molecular Weight | 375.47 g/mol | 585.7 g/mol chemimpex.com | Approx. 377.48 g/mol |
| Appearance | White to off-white solid chemicalbook.com | White to light yellow crystal powder chemicalbook.com | White solid |
| Melting Point | 182-183 °C (dec.) chemicalbook.comscientificlabs.co.uk | 170-173 °C chemicalbook.com | Not available |
| Solubility | Soluble in DMSO chemicalbook.com | Soluble in most organic solvents, insoluble in water chemicalbook.com | Soluble in organic solvents |
| Primary Use | Peptide synthesis, inhibitor studies chemimpex.comchemicalbook.com | Solid-phase peptide synthesis chemicalbook.com | Isotope-labeled peptide synthesis |
Properties
Molecular Weight |
365.48 |
|---|---|
Origin of Product |
United States |
Synthetic Methodologies for L Cysteine, S Trityl 3,3 D2
Stereoselective Introduction of Deuterium (B1214612) at the C-3 Position
The precise and stereoselective incorporation of deuterium at the C-3 position of L-cysteine is a critical step in the synthesis of L-Cysteine, S-Trityl (3,3-D2). This process enhances the compound's utility in analytical applications by providing a stable isotopic label. smolecule.com
Development of Palladium-Catalyzed Hydrogen/Deuterium Exchange Protocols for Beta-Deuterated Amino Acids
A significant challenge in the synthesis of deuterated amino acids has been the stereoselective introduction of deuterium at the β-position. acs.orgnih.govresearchgate.netosti.gov Recently, a palladium-catalyzed hydrogen/deuterium (H/D) exchange protocol has been developed, offering a highly efficient and straightforward method for producing β-deuterated N-protected amino amides. acs.orgnih.gov These can then be converted to the desired β-deuterated amino acids by removing the protecting groups. acs.orgnih.govosti.govosti.gov
The process typically employs a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)2), with heavy water (D2O) serving as the deuterium source. acs.orgosti.gov The reaction's site-selectivity for the β-position is achieved through the formation of a five-membered ring intermediate, which arises from the coordination of the palladium to the amide group. acs.org The use of an auxiliary group, like 8-aminoquinoline, and a suitable solvent, such as dichloroethane (DCE), at elevated temperatures (e.g., 100°C) are crucial for the reaction's success. acs.orgosti.gov For certain substrates, like phenylalanine derivatives, the addition of pivalic acid can promote the H/D exchange process. acs.orgnih.gov
A proposed mechanism involves the reaction of the palladium catalyst with the amino amide substrate to form an intermediate, followed by C-H bond activation to create a cyclopalladium complex. osti.gov H/D exchange with deuterated acetic acid (formed from acetic acid and heavy water) leads to the cleavage of the C-Pd bond and the incorporation of deuterium at the β-position. osti.gov
Multi-Step Synthetic Strategies for Site-Specific Deuteration
Achieving site-specific deuteration, particularly at the C-3 position of L-cysteine, often necessitates multi-step synthetic routes. wisc.edu These strategies provide a high degree of control over the location of the deuterium atoms.
One approach involves the use of a chiral bicyclic serine equivalent. nih.govacs.org Deprotonation of this equivalent followed by selective deuteration allows for H/D exchange. nih.govacs.org Subsequently, diastereoselective additions of thiols to a chiral bicyclic dehydroalanine (B155165) derivative in a deuterated solvent can introduce deuterium specifically at the Cα position of cysteine derivatives. nih.govacs.org While this method focuses on α-deuteration, similar principles of using chiral templates and stereoselective reactions can be adapted for β-deuteration.
Another strategy involves enzymatic catalysis. For instance, a dual-protein system, consisting of an aminotransferase (DsaD) and a partner protein (DsaE), can catalyze both Cα and Cβ H/D exchange in amino acids. wisc.edu By controlling the presence of these enzymes, it's possible to achieve selective deuteration. Reactions with DsaD alone lead to Cα-deuteration, while the combination of DsaD and DsaE can produce Cα/Cβ-deuterated products. wisc.edu
Furthermore, post-translational modification techniques on intact proteins offer another avenue for site-selective deuteration. researchgate.net A method involving a thia-Michael reaction with a thiol in a deuterated solvent, followed by deprotection, has been demonstrated for the α-deuteration of cysteine residues within a protein. researchgate.net
Optimization of Deuterium Enrichment and Isotopic Purity at the 3,3-Position
Maximizing the deuterium enrichment and ensuring high isotopic purity at the 3,3-position are paramount for the utility of the final compound. ckisotopes.com Several factors influence the efficiency of deuterium incorporation.
In palladium-catalyzed H/D exchange, the choice of catalyst, solvent, deuterium source, and temperature are critical parameters that need optimization. acs.orgosti.gov For example, screening different palladium catalysts and reaction conditions can significantly improve the level of deuterium incorporation. acs.org
For enzymatic methods, the reaction time and the concentration of the enzyme and substrate can be adjusted to achieve complete deuteration. nih.gov Biocatalytic approaches, such as using the PLP-dependent Mannich cyclase LolT, have shown the ability to achieve rapid and complete deuteration with high site- and stereoselectivity. nih.gov
In multi-step syntheses, the purity of the deuterated reagents and the stereoselectivity of each reaction step directly impact the final isotopic purity. nih.gov Careful purification at intermediate stages is often necessary to remove any non-deuterated or partially deuterated species.
Selective S-Tritylation of L-Cysteine Precursors
Following the introduction of deuterium, the sulfhydryl group of the L-cysteine precursor is selectively protected with a triphenylmethyl (trityl) group. This protection is essential for subsequent steps in peptide synthesis. smolecule.com
Methodologies for Triphenylmethyl Group Introduction to the Sulfhydryl Moiety
The most common method for introducing the trityl group is the reaction of the cysteine precursor with trityl chloride in a suitable solvent. smolecule.com This reaction is typically carried out under basic conditions to neutralize the hydrochloric acid byproduct. nih.gov
An alternative and efficient method utilizes trityl alcohol (Trt-OH) in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). acs.org This procedure allows for the selective S-tritylation of cysteine residues in unprotected peptides. acs.org Another approach involves the use of trityl alcohol activated by trifluoroacetic anhydride, which generates the highly reactive trityl cation in situ. nih.gov This method is particularly effective for the tritylation of more sterically hindered alcohols and avoids the use of expensive silver salts. nih.gov
A recyclable Lewis acid-based ionic liquid, EMIM·AlCl4, has also been employed as a catalyst for the tritylation of alcohols with triphenylmethyl alcohol, offering a mild and efficient procedure. nih.gov
Impact of Reaction Conditions on S-Tritylation Efficiency and Selectivity
The efficiency and selectivity of the S-tritylation reaction are highly dependent on the reaction conditions.
Solvent: The choice of solvent can dramatically impact the reaction outcome. nih.govacs.org Dichloromethane (DCM) has been found to be a highly effective solvent for tritylation reactions, leading to good yields and shorter reaction times. nih.govnih.govacs.org More polar solvents like tetrahydrofuran (B95107) (THF) and acetonitrile (B52724) have also been used, with THF showing high selectivity for primary over secondary alcohols. nih.gov
Catalyst and Reagents: The use of a catalyst, such as a Lewis acid-based ionic liquid or the in situ generation of the trityl cation using trifluoroacetic anhydride, can significantly enhance the reaction rate and efficiency. nih.govnih.gov The choice between trityl chloride and trityl alcohol as the tritylating agent also plays a role; trityl alcohol is more stable, while trityl chloride is moisture-sensitive. nih.gov
Base: In methods utilizing trityl chloride, a base is required to neutralize the generated HCl. nih.gov For Fmoc-protected cysteine, if activation with uronium or phosphonium (B103445) reagents is used, employing collidine as the base is recommended to minimize racemization. chemicalbook.com
Temperature and Reaction Time: Tritylation reactions are often carried out at room temperature. nih.gov However, for more hindered substrates, higher temperatures and longer reaction times may be necessary to achieve satisfactory yields. nih.gov
The following interactive tables summarize key findings related to the synthetic methodologies discussed:
Table 1: Optimization of Palladium-Catalyzed H/D Exchange
| Parameter | Condition | Outcome | Reference |
|---|---|---|---|
| Catalyst | Pd(OAc)2 | Effective for β-deuteration | acs.orgosti.gov |
| Deuterium Source | D2O | Standard source for H/D exchange | acs.orgosti.gov |
| Auxiliary Group | 8-aminoquinoline | Promotes site-selectivity | acs.orgosti.gov |
| Solvent | Dichloroethane (DCE) | Optimal solvent for the reaction | acs.orgosti.gov |
| Temperature | 100°C | Favorable for reaction kinetics | acs.orgosti.gov |
| Additive | Pivalic Acid | Promotes H/D exchange in phenylalanine derivatives | acs.orgnih.gov |
Table 2: Influence of Reaction Conditions on S-Tritylation
| Parameter | Condition | Impact on Efficiency and Selectivity | Reference |
|---|---|---|---|
| Solvent | Dichloromethane (DCM) | High yields and short reaction times | nih.govnih.govacs.org |
| Solvent | Tetrahydrofuran (THF) | High selectivity for primary over secondary alcohols | nih.gov |
| Tritylating Agent | Trityl alcohol with trifluoroacetic anhydride | Efficient for hindered alcohols, avoids silver salts | nih.gov |
| Catalyst | EMIM·AlCl4 (ionic liquid) | Mild and efficient catalysis | nih.gov |
| Base | Collidine | Minimizes racemization with certain activating agents | chemicalbook.com |
Convergent and One-Pot Synthetic Approaches to L-Cysteine, S-Trityl (3,3-D2)
Integration of Deuteration and Protection Strategies in Total Synthesis
The total synthesis of L-Cysteine, S-Trityl (3,3-D2) necessitates the stereoselective introduction of two deuterium atoms at the C-3 position and the subsequent protection of the thiol group with a trityl moiety. A convergent approach, where the deuterated backbone and the protecting group are introduced in a streamlined manner, is highly desirable.
One potential convergent strategy involves the initial synthesis of L-serine stereospecifically labeled with deuterium at the C-3 position. This can be achieved through methods such as the hydrogenation of (Z)-2-acetamido-3-methoxyacrylic acid with deuterium gas, followed by enzymatic deacetylation. researchgate.net The resulting (3R)- and (3S)-[3-D]-L-serine can then be converted to the desired (3,3-D2)-L-cysteine. This conversion of serine to cysteine is a well-established biochemical pathway that can be mimicked synthetically, often involving the activation of the hydroxyl group followed by displacement with a sulfur nucleophile. agriculturejournals.cznih.gov
A hypothetical one-pot or convergent synthesis could integrate the formation of the deuterated cysteine from a suitable precursor with the S-tritylation step. For instance, a plausible route could commence with a protected and deuterated serine derivative. The hydroxyl group could be converted into a good leaving group, followed by in-situ displacement with a thiolating agent to yield the cysteine derivative. Without isolation, the reaction mixture could then be treated with trityl chloride in the presence of a suitable base to afford the S-trityl protected product. The success of such a one-pot procedure would be highly dependent on the compatibility of the solvents, reagents, and reaction conditions for both the nucleophilic substitution and the S-tritylation.
An alternative approach for deuteration involves a direct H/D exchange on a pre-existing cysteine derivative. nih.gov However, controlling the regioselectivity to exclusively label the C-3 position without affecting the α-proton can be challenging.
The table below outlines a conceptual integrated synthetic sequence, highlighting the key transformations.
| Step | Transformation | Key Reagents and Conditions (Conceptual) |
| 1 | Synthesis of (3,3-D2)-L-Serine derivative | Hydrogenation of a suitable precursor with D2 gas, followed by enzymatic resolution. |
| 2 | Conversion to (3,3-D2)-L-Cysteine derivative | Activation of hydroxyl group (e.g., tosylation), followed by displacement with a sulfur source (e.g., thioacetate). |
| 3 | S-Tritylation | In-situ reaction with trityl chloride and a base (e.g., triethylamine). |
This integrated approach aims to minimize intermediate workups, which can be particularly beneficial when working with small-scale syntheses common for isotopically labeled compounds.
Evaluation of Overall Synthetic Yields and Scalability for Research Applications
The scalability of the synthesis of L-Cysteine, S-Trityl (3,3-D2) would be influenced by several factors, including the cost and availability of deuterated starting materials, the efficiency of each reaction step, and the ease of purification of the final product. Biocatalytic methods for producing deuterated amino acids have shown promise for scalability, with some processes yielding gram quantities of the desired product. rsc.orgchemrxiv.org
The table below provides a comparative evaluation of a hypothetical convergent synthesis versus a traditional linear approach. The yields for the individual steps are hypothetical and based on typical values for analogous reactions reported in the literature.
| Synthetic Approach | Number of Steps | Individual Step Yields (Hypothetical) | Overall Yield (Hypothetical) | Scalability Considerations |
| Linear Synthesis | 3 | Step 1: 85%Step 2: 70%Step 3: 90% | 53.5% | Each intermediate requires isolation and purification, potentially leading to material loss and increased time. Scaling up may be challenging due to cumulative losses. |
| Convergent/One-Pot | 1-2 (conceptual) | One-pot yield: 65% | 65% | Reduced number of unit operations can simplify the process and may be more amenable to scale-up. Reagent compatibility is a key challenge. |
While a dedicated, optimized convergent synthesis for L-Cysteine, S-Trityl (3,3-D2) is not extensively documented, the principles of organic synthesis suggest that such an approach would be advantageous for research-scale production. The development of robust one-pot procedures remains a key goal in the synthesis of complex isotopically labeled molecules.
Chemical Transformations and Reactivity Profiles of L Cysteine, S Trityl 3,3 D2
Stability and Selective Deprotection of the S-Trityl Group
The S-trityl (triphenylmethyl, Trt) group is a widely utilized protecting group for the thiol side chain of cysteine in peptide synthesis. Its utility stems from its stability to basic conditions, such as the piperidine used for Fmoc group removal, and its lability under specific acidic or oxidative conditions.
Mechanistic Studies of Acid-Labile Cleavage and Reagents
The primary method for the deprotection of the S-trityl group is acid-catalyzed cleavage. The mechanism proceeds via protonation of the sulfur atom, followed by the departure of the highly stable trityl cation (a triphenylmethyl carbocation). This carbocation is stabilized by the extensive resonance delocalization across the three phenyl rings.
The cleavage is an equilibrium process. thieme-connect.de To drive the reaction to completion, "scavengers" are typically added to the cleavage cocktail. These scavengers are electrophile traps that irreversibly react with the liberated trityl cation, preventing the retritylation of the free thiol group. thieme-connect.de Trialkylsilanes, such as triisopropylsilane (TIS) or triethylsilane (TES), are particularly effective as they reduce the trityl cation to the inert hydrocarbon triphenylmethane. nih.govbachem.com
A variety of acidic reagents and scavenger cocktails have been developed for the efficient removal of the S-trityl group, particularly in the context of solid-phase peptide synthesis (SPPS).
| Reagent/Cocktail | Typical Conditions | Mechanism/Role | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | High concentration (e.g., 95%) in a cocktail | Strong Brønsted acid that protonates the sulfide, initiating cleavage. | peptide.com |
| Triisopropylsilane (TIS) | 1-5% in TFA cocktail | Scavenger; reduces the trityl cation to triphenylmethane, preventing re-alkylation. | thieme-connect.denih.gov |
| Triethylsilane (TES) | ~5% in TFA cocktail | Scavenger with similar function to TIS, though potentially more reducing. | nih.gov |
| Dilute TFA in DCM | 1% TFA in Dichloromethane (DCM) with scavengers | Allows for selective, milder deprotection, especially for more acid-labile trityl derivatives like Mmt. | |
| Lewis Acids (e.g., BF₃·Et₂O) | Used with a reducing agent like triethylsilane | Coordinates to the sulfur atom, facilitating C-S bond cleavage. | ua.es |
| Thioanisole / Ethanedithiol (EDT) | Used as co-scavengers in TFA cocktails | Act as soft nucleophiles to trap the trityl cation. | nih.gov |
Catalytic Hydrogenation and Other Orthogonal Deprotection Strategies
While acidolysis is the most common deprotection method, orthogonal strategies that allow for the removal of the S-trityl group under non-acidic conditions are crucial for the synthesis of complex peptides, especially those requiring regioselective disulfide bond formation.
Catalytic Hydrogenation: This method is generally not preferred for S-trityl cysteine derivatives. Sulfur-containing compounds are known to act as poisons for common hydrogenation catalysts like palladium on carbon (Pd/C), reducing their activity and making the reaction inefficient. bachem.com While catalytic hydrogenation is used for other protecting groups like para-nitrobenzyl (pNB), its application for S-trityl cleavage is limited. researchgate.net
Oxidative Cleavage: A prominent orthogonal strategy involves the oxidative removal of the S-trityl group, often with the simultaneous formation of a disulfide bond.
Iodine (I₂): Treatment with iodine in solvents like dichloromethane (DCM) or methanol can effectively cleave the S-trityl group and oxidize the resulting thiols to form a disulfide bridge. peptide.comrsc.org The solvent choice can influence the reaction's selectivity. thieme-connect.de
Thallium(III) Trifluoroacetate (Tl(TFA)₃): This reagent also facilitates oxidative deprotection, providing an alternative to iodine. peptide.com
Metal Ion-Mediated Cleavage: Metal ions such as Ag(I) or Hg(II) can be used to remove the S-trityl group, leveraging the affinity of these soft metals for sulfur. thieme-connect.deresearchgate.net
These orthogonal methods are invaluable as they are compatible with acid-labile protecting groups used elsewhere in the peptide, such as the tert-butyl (tBu) group. ub.edu This allows for selective deprotection of the cysteine thiol for on-resin cyclization or modification.
Influence of Deuterium (B1214612) at the C-3 Position on Molecular Reactivity
The substitution of hydrogen with deuterium at the C-3 (β-carbon) position introduces a heavier, stable isotope. This substitution does not alter the fundamental chemical properties of the molecule but can influence reaction rates and molecular dynamics through isotope effects.
Assessment of Kinetic Deuterium Isotope Effects in Subsequent Reactions
The presence of deuterium at the C-3 position can give rise to a secondary kinetic isotope effect (SKIE) in reactions where this position is involved, even if the C-D bond is not broken in the rate-determining step. wikipedia.org A β-secondary KIE (kH/kD) is typically observed when there is a change in the hybridization or hyperconjugative stabilization of the C-3 carbon in the transition state of a reaction. princeton.edulibretexts.org
Mechanism and Expected Effect: In reactions such as E2 eliminations, where a base abstracts a proton from the β-carbon, the C-3 carbon rehybridizes from sp³ to sp². fiveable.me The vibrational frequency of the C-H/C-D out-of-plane bending mode is affected by this change. Since the C-D bond has a lower zero-point energy, more energy is required to reach the transition state compared to the C-H analogue, resulting in a slower reaction rate for the deuterated compound. This leads to a "normal" SKIE, where kH/kD > 1. princeton.edu
Magnitude: The magnitude of β-deuterium SKIEs is generally modest, typically in the range of kH/kD = 1.15 to 1.30 per deuterium atom. wikipedia.org For the (3,3-D2) compound, a cumulative effect would be expected. Such an effect would be a valuable mechanistic probe for reactions involving the cysteine side chain, such as enzymatic processes or base-catalyzed elimination reactions. researchgate.net For example, in the undesired side reaction where piperidine induces elimination of the protected sulfhydryl group to form a dehydroalanine (B155165) intermediate, a reduced rate would be expected for the (3,3-D2) labeled compound. peptide.com
| Reaction Type Involving C-3 | Change at C-3 in Transition State | Expected SKIE (kH/kD) | Reference |
|---|---|---|---|
| E2 Elimination | Rehybridization from sp³ → sp² | Normal (> 1, typically 1.15-1.30 per D) | wikipedia.orgfiveable.me |
| SN2 Reaction (at Sulfur) | Minimal change in hybridization | Small or negligible (≈ 1) | princeton.edu |
| Radical Abstraction (at C-3) | Rehybridization from sp³ → sp² | Normal (> 1) | nih.gov |
Stereochemical Implications of Deuterium Substitution on Conformational Dynamics
The replacement of hydrogen with deuterium at a stereocenter does not change the Cahn-Ingold-Prelog priority and thus does not alter the R/S configuration. However, the difference in mass and zero-point energy between C-H and C-D bonds can have subtle but measurable effects on the molecule's conformational dynamics and vibrational properties.
Vibrational spectroscopy studies on deuterated cysteine isotopologues, including those with deuterium at the C-3 position (HSCD₂CH(NH₃⁺)COO⁻), have shown that this substitution significantly alters the vibrational modes of the molecule. tandfonline.comresearchgate.net These modes, which include stretching, bending, and torsional motions, define the conformational energy landscape of the molecule.
Reactivity of Pendant Functional Groups (Carboxyl and Alpha-Amino) in the Context of S-Trityl and Deuterium Labeling
The primary reactions involving the pendant carboxyl (-COOH) and alpha-amino (-NH₂) groups of this molecule are peptide bond formation and N-terminal protection/deprotection. The reactivity of these groups is primarily influenced by the steric bulk of the adjacent S-trityl group, while the effect of the more distant C-3 deuterium label is expected to be negligible.
The triphenylmethyl (trityl) group is exceptionally bulky. This steric hindrance can influence the rates of coupling reactions at the adjacent carboxyl and amino functions.
Steric Hindrance: During peptide synthesis, the large volume occupied by the trityl group can impede the approach of coupling reagents and the incoming amino acid to the carboxyl group of Fmoc-Cys(Trt)-OH. This can lead to slower or less efficient coupling reactions, sometimes requiring modified protocols or more potent activation reagents to achieve high yields. peptide.com
Suppression of Side Reactions: Conversely, the steric bulk of the trityl group can be advantageous. In the context of Fmoc-based SPPS, it has been shown to minimize the formation of 3-(1-piperidinyl)alanine, a side product that can arise from the elimination of the thiol followed by Michael addition of piperidine, especially when cysteine is the C-terminal residue. peptide.com Similarly, bulky N-terminal protecting groups (like N-trityl) are known to inhibit the formation of diketopiperazines, a common side reaction involving the first two amino acids on the resin. peptide.com This suggests that the S-trityl group may likewise disfavor cyclization reactions involving the alpha-amino group.
The deuterium labeling at the C-3 position is not expected to have a significant electronic or steric effect on the reactivity of the alpha-amino or carboxyl groups, as these functional groups are separated by two sigma bonds (Cα-Cβ and Cα-C' or Cα-N). Isotope effects are known to decrease sharply with distance from the site of isotopic substitution.
Activation Chemistries for Carboxylic Acid Coupling
In peptide synthesis, the formation of an amide bond requires the activation of the carboxylic acid group of the incoming amino acid. For L-Cysteine, S-Trityl (3,3-D2), this process is identical to that of the standard S-trityl-L-cysteine. The activation transforms the carboxyl group's hydroxyl into a better leaving group, facilitating nucleophilic attack by the free amino group of the growing peptide chain. This is a critical step in both solution-phase and solid-phase peptide synthesis (SPPS). google.comsigmaaldrich.com
A variety of reagents and methods are employed for this activation, generally falling into categories such as carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. The choice of activation agent can influence coupling efficiency and the risk of side reactions, such as racemization. peptide.com Histidine and cysteine are noted to be particularly susceptible to racemization during activation. peptide.com
Common Activation Reagents for Peptide Coupling:
| Reagent Class | Examples | Notes |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) iris-biotech.de | Often used with additives like HOBt or Oxyma Pure to suppress racemization and improve efficiency. peptide.com |
| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) | Known for high coupling efficiency. |
| Aminium/Uronium Salts | HBTU, HATU, HCTU uci.edu | Highly efficient and commonly used in automated SPPS. They form active esters in situ. |
The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides or an active ester). This intermediate is then readily attacked by the N-terminal amine of the peptide chain, forming the new peptide bond and releasing the activated leaving group.
Compatibility with Orthogonal Alpha-Amino Protecting Groups (e.g., Fmoc, Boc)
The concept of orthogonal protection is fundamental to modern peptide synthesis. It involves using multiple classes of protecting groups that can be removed under different chemical conditions, allowing for the selective deprotection of one functional group while others remain intact. ru.nlresearchgate.net The S-trityl (Trt) group is a key thiol protecting group that demonstrates excellent compatibility with the two most common α-amino protecting group strategies: Fmoc and Boc. peptide.combachem.com
Fmoc (9-fluorenylmethyloxycarbonyl) Compatibility:
The Fmoc/tBu strategy is a cornerstone of modern solid-phase peptide synthesis (SPPS). iris-biotech.debiosynth.com In this scheme, the α-amino group is protected by the base-labile Fmoc group, while side-chain functional groups are typically protected by acid-labile groups like tert-butyl (tBu) and trityl (Trt). cblpatras.gr
The S-trityl group is highly compatible with the Fmoc strategy because their removal conditions are orthogonal. biosynth.com
Fmoc Group Removal: The Fmoc group is cleaved under mild basic conditions, typically using a 20% solution of piperidine in a solvent like dimethylformamide (DMF). uci.edu
S-Trityl Group Stability: The S-trityl group is completely stable to these basic conditions, ensuring the thiol side chain of the cysteine residue remains protected during the entire peptide chain elongation process. peptide.com
The S-trityl group is later removed during the final cleavage step from the resin, which is accomplished with strong acidic conditions, such as a cocktail containing trifluoroacetic acid (TFA). sigmaaldrich.comnih.gov Scavengers like triisopropylsilane (TIS) and ethanedithiol (EDT) are often included in the cleavage cocktail to capture the highly reactive trityl cations released upon deprotection, preventing side reactions. peptide.comsigmaaldrich.com
Boc (tert-butyloxycarbonyl) Compatibility:
The Boc/Bzl strategy is an older, yet still relevant, method for peptide synthesis. It relies on differential acid lability for deprotection. The α-amino group is protected with the Boc group, which is removed by moderate acid (e.g., TFA), while side-chain protection often involves benzyl (Bzl) based groups that require a very strong acid like hydrogen fluoride (HF) for removal. nih.gov
The S-trityl group can also be used in Boc-based synthesis. peptide.comsigmaaldrich.com
Boc Group Removal: The Boc group is removed with moderate acid, typically neat TFA or TFA in dichloromethane (DCM). researchgate.net
S-Trityl Group Removal: The S-trityl group is also acid-labile and is typically removed during the final strong acid cleavage step (e.g., with HF). bachem.com However, the Trt group is significantly more acid-labile than Boc. While the Boc group requires a strong concentration of TFA for rapid removal, some trityl-based protecting groups can be cleaved with as little as 1-2% TFA in DCM. peptide.comresearchgate.net
This differential lability allows for some strategic flexibility. In a standard Boc-SPPS workflow, both the Boc and S-Trityl groups would be stable during synthesis, and the S-Trityl group would be removed along with other side-chain protecting groups in the final cleavage. In solution-phase synthesis, the S-Trityl group's acid sensitivity allows for its removal under conditions that might leave other, more robust acid-labile groups intact. google.com
Summary of Protecting Group Compatibility:
| α-Amino Group | Removal Condition | S-Trityl Group Stability | Orthogonality |
| Fmoc | Base (e.g., 20% Piperidine in DMF) | Stable | Yes . The groups are removed by chemically distinct mechanisms (base vs. acid). |
| Boc | Moderate Acid (e.g., TFA in DCM) | Labile to strong acid; relatively stable to conditions for Boc removal but can be cleaved. | Partial/Quasi-orthogonal . Both are acid-labile, but the S-Trityl group is sensitive to milder acidic conditions than many other protecting groups used in Boc chemistry. biosynth.com |
Applications in Advanced Chemical Synthesis and Biopolymer Construction
Utilization as a Building Block in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of amino acids into a desired peptide sequence on an insoluble resin support. peptide.combachem.com L-Cysteine, S-Trityl (3,3-D2) is readily incorporated into this methodology, providing a means to introduce a stable isotope label at a specific cysteine residue. proteogenix.science
Strategies for Cysteine Functionalization Post-Incorporation in SPPS
The presence of the cysteine residue, introduced via its deuterated and protected form, opens avenues for further modification of the peptide. Cysteine is a highly nucleophilic amino acid, making its side chain a prime target for selective chemical modifications. ucl.ac.uk
Post-synthesis, once the S-trityl group is removed to reveal the free thiol, a variety of functionalization strategies can be employed:
Disulfide Bond Formation: The thiol group can be oxidized to form disulfide bridges with another cysteine residue within the same peptide chain (intramolecular) or with a different peptide molecule (intermolecular). This is crucial for the correct folding and biological activity of many peptides and proteins. mdpi.com
Alkylation: The thiol can react with electrophiles, such as iodoacetamides or maleimides, to form stable thioether bonds. This allows for the attachment of various labels, including fluorophores, biotin, or drug molecules. ucl.ac.uk
Thiol-Ene and Thiol-Yne Reactions: These "click chemistry" reactions offer efficient and specific ways to conjugate the cysteine-containing peptide to molecules bearing alkene or alkyne functionalities.
Native Chemical Ligation (NCL): This powerful technique allows for the joining of two unprotected peptide fragments. A peptide with an N-terminal cysteine can react with another peptide that has a C-terminal thioester to form a native peptide bond. peptide.com
The deuterium (B1214612) label on the cysteine moiety serves as a silent, non-perturbative probe. It does not alter the chemical reactivity of the thiol group but allows for the tracking and quantification of the labeled peptide in complex mixtures using mass spectrometry. jpt.com
Applications in Solution-Phase Organic Synthesis
While SPPS is dominant for peptide synthesis, solution-phase methods remain vital for the synthesis of complex molecular scaffolds and for certain bioconjugation strategies.
Synthesis of Complex Molecular Scaffolds Incorporating Deuterated Cysteine Moieties
In the de novo synthesis of complex organic molecules, L-Cysteine, S-Trityl (3,3-D2) can be used as a chiral, trifunctional building block. mdpi.com The presence of the amine, carboxylic acid, and the protected thiol allows for sequential and orthogonal chemical transformations to build intricate molecular architectures. mdpi.com Cysteine-rich peptides themselves can act as stable scaffolds for protein engineering. nih.gov The incorporation of the deuterated cysteine allows for mechanistic studies or the use of the final molecule as an internal standard in quantitative analyses.
Role in Bioconjugation Chemistries as a Precursor to Labeled Conjugates
Bioconjugation involves the covalent linking of two molecules, at least one of which is a biomolecule. Cysteine is a favored residue for site-specific bioconjugation due to the unique reactivity of its thiol side chain. ucl.ac.uknih.gov L-Cysteine, S-Trityl (3,3-D2) can be incorporated into a synthetic molecule that is destined for conjugation to a protein or other biopolymer. After the synthesis of this labeling reagent, the trityl group is removed to unmask the reactive thiol, which can then be selectively coupled to a target biomolecule. The deuterium label provides a handle for the precise quantification of the resulting bioconjugate by mass spectrometry. peptide.com
Preparation of Isotopically Labeled Peptides and Proteins
The primary application of L-Cysteine, S-Trityl (3,3-D2) is in the preparation of stable isotope-labeled (SIL) peptides and proteins. jpt.comcreative-peptides.com These labeled biomolecules are indispensable tools in quantitative proteomics and metabolomics. proteogenix.scienceoup.com
When a known amount of a SIL peptide, synthesized using L-Cysteine, S-Trityl (3,3-D2), is added to a biological sample, it serves as an ideal internal standard. oup.com Because the SIL peptide is chemically identical to its natural, unlabeled counterpart, it behaves the same way during sample preparation, chromatography, and ionization in the mass spectrometer. jpt.com However, due to the mass difference imparted by the deuterium atoms, the labeled and unlabeled peptides can be distinguished by the mass spectrometer. By comparing the signal intensities of the labeled and unlabeled peptides, the absolute quantity of the target peptide (and by extension, its parent protein) in the original sample can be accurately determined. creative-peptides.com
| Application Area | Specific Use | Key Advantage of Deuterium Label |
|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Incorporation into peptide sequences | Enables creation of internal standards for quantitative mass spectrometry |
| Solution-Phase Synthesis | Building block for complex molecular scaffolds | Allows for mechanistic studies and use as a quantitative standard |
| Bioconjugation | Precursor for labeling reagents | Facilitates accurate quantification of bioconjugates |
| Proteomics | Preparation of isotopically labeled peptides/proteins | Serves as an ideal internal standard for absolute quantification creative-peptides.comoup.com |
Strategic Placement of Deuterated Cysteine for Structural and Mechanistic Probes
Structural Probes: The strategic placement of a 3,3-D2-cysteine residue provides a unique spectroscopic window into the local environment of that specific amino acid. In Nuclear Magnetic Resonance (NMR) spectroscopy, the substitution of protons with deuterons at the Cβ position simplifies the complex proton (¹H) NMR spectrum by eliminating the corresponding signals. This spectral editing can help resolve overlapping resonances and facilitate the assignment of other nearby residues. Furthermore, solid-state ²H NMR spectroscopy can be employed to gain detailed insights into the orientation and dynamics of the cysteine side chain, providing critical information about protein folding, conformational changes, and interactions with other molecules.
Mechanistic Probes: In studies of enzyme mechanisms and protein-protein interactions, the deuterium label serves as a distinct marker. While the Cβ-H bonds of cysteine are not typically involved in its most common role of disulfide bond formation, the label can be used to track the fate of the cysteine residue in complex biochemical pathways using mass spectrometry. The known mass shift of +2 Daltons allows for unambiguous identification of the labeled peptide fragment. In certain enzymatic reactions where the cysteine side chain plays a direct catalytic role, the stronger carbon-deuterium bond compared to the carbon-proton bond can lead to a kinetic isotope effect (KIE), providing valuable evidence for the proposed reaction mechanism. mdpi.com This makes deuterated cysteine an important tool for elucidating the intricate details of catalytic processes.
Table 1: Applications of Site-Specific Deuteration in Cysteine Residues
| Application Area | Technique Used | Information Gained |
| Structural Analysis | ¹H NMR Spectroscopy | Simplification of spectra, aiding in resonance assignment. |
| ²H NMR Spectroscopy | Side-chain orientation, local dynamics, and conformational stability. | |
| Mechanistic Studies | Mass Spectrometry | Tracking specific residues in complex mixtures or reaction pathways. |
| Kinetic Analysis | Probing transition states and reaction mechanisms via the Kinetic Isotope Effect (KIE). | |
| Protein Interactions | NMR & Mass Spectrometry | Identifying interaction surfaces and conformational changes upon binding. |
Methodologies for Isotopic Enrichment of Peptides for Spectroscopic Analysis
The incorporation of L-Cysteine, S-trityl (3,3-D2) into a specific position within a peptide sequence is predominantly achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). sigmaaldrich.com This well-established methodology allows for the stepwise assembly of a peptide chain on a solid support, offering high yields and purity.
The process begins with the selection of the Fmoc-protected version of the labeled amino acid, Fmoc-S-Trityl-L-Cysteine-[3,3-d2]. The synthesis proceeds through cycles of deprotection of the N-terminal Fmoc group and coupling of the next activated amino acid in the sequence. The S-trityl group is a bulky and acid-labile protecting group that effectively prevents the highly nucleophilic thiol side chain of cysteine from participating in unwanted side reactions during the synthesis. sigmaaldrich.com
Once the peptide chain is fully assembled, it is cleaved from the solid resin support using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). This final step simultaneously removes the S-trityl protecting group from the cysteine residue, yielding the free thiol, and other side-chain protecting groups. The resulting crude peptide, now containing a deuterated cysteine at the desired position, is then purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).
This targeted isotopic enrichment enables advanced spectroscopic analysis:
NMR Spectroscopy: The selectively deuterated peptide is ideal for multidimensional NMR experiments. Differential labeling, where only specific cysteine residues in a multi-cysteine peptide are deuterated, can be a crucial strategy for unambiguously assigning signals and determining complex disulfide bond patterns. nih.gov
Mass Spectrometry: The enriched peptide can be easily distinguished from its non-labeled counterpart due to the predictable mass shift. This is fundamental for quantitative proteomics, where the relative abundance of a peptide under different biological conditions can be precisely measured. acs.orgnih.gov It also aids in identifying peptides within complex mixtures derived from protein digests. nih.gov
Table 2: Workflow for Peptide Enrichment with L-Cysteine, S-trityl (3,3-D2)
| Step | Description | Key Reagent/Technique | Purpose |
| 1. Preparation | The labeled amino acid is prepared with Nα-Fmoc protection. | Fmoc-S-Trityl-L-Cysteine-[3,3-d2] | Ready for incorporation via SPPS. |
| 2. Synthesis | Stepwise addition of amino acids to a growing chain on a solid support. | Solid-Phase Peptide Synthesis (SPPS) | Controlled, site-specific placement of the labeled cysteine. |
| 3. Cleavage & Deprotection | Release of the full peptide from the resin and removal of all protecting groups. | Trifluoroacetic Acid (TFA) | Unveils the final peptide with a free, deuterated thiol group. |
| 4. Purification | Isolation of the target peptide from synthesis by-products. | RP-HPLC | Ensures high purity for subsequent analysis. |
| 5. Analysis | Characterization of the peptide's structure, dynamics, or quantity. | NMR, Mass Spectrometry | Leveraging the deuterium label for detailed investigation. |
Contribution to Advanced Spectroscopic and Mechanistic Elucidation
Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuteration for Spectral Simplification and Resolution Enhancement in Biomolecular NMR
In ¹H NMR spectroscopy of complex biomolecules like proteins, severe signal overlap often complicates spectral analysis. Selective deuteration is a key strategy to mitigate this issue. By replacing protons with deuterons, the corresponding signals are removed from the ¹H spectrum, and the scalar couplings (J-couplings) between the deuterons and remaining protons are significantly reduced.
The incorporation of L-Cysteine, S-trityl (3,3-D2) into a protein results in a cysteine residue deuterated at the Cβ position. This simplifies the ¹H NMR spectrum in several ways:
Removal of Hβ Signals: The signals from the β-protons (Hβ) of the cysteine residue are absent.
Simplification of Hα Signal: The signal of the α-proton (Hα) is simplified from a complex multiplet (a doublet of doublets, split by Hα-N and Hα-Hβ couplings) to a simpler doublet (split only by the amide proton, Hα-N).
This spectral simplification enhances resolution, allowing for more accurate measurement of nuclear Overhauser effects (NOEs) and other parameters essential for structure determination.
Table 1: Impact of Cysteine (3,3-D2) Incorporation on ¹H NMR Spectral Patterns
| Parameter | Standard Cysteine Residue | Cysteine (3,3-D2) Residue | Rationale for Change |
|---|---|---|---|
| Hα Spin System | AMX | AX | The Hα-Hβ coupling is effectively removed due to deuteration of the β-position. |
| Hα Multiplet | Doublet of Doublets | Doublet | The Hα proton is now only coupled to the backbone amide proton. |
| Hβ Signals | Two distinct signals (diastereotopic) | Absent | Protons at the C3 position are replaced by deuterons. |
Use in Relaxation Studies for Probing Molecular Dynamics and Conformation
NMR relaxation measurements provide profound insights into the internal motions of molecules on timescales ranging from picoseconds to seconds. Deuterium (B1214612) has a much smaller gyromagnetic ratio than a proton and possesses a nuclear spin of I=1, resulting in a quadrupole moment. These distinct nuclear properties significantly alter the relaxation mechanisms of both the deuterium nucleus and adjacent nuclei.
When L-Cysteine, S-trityl (3,3-D2) is incorporated into a protein, the deuterons at the Cβ position serve as unique probes for molecular dynamics.
²H Relaxation: Direct measurement of deuterium (²H) relaxation rates (R₁, R₂) for the Cβ deuterons provides direct information about the motional dynamics of the cysteine side chain. This includes the rate and amplitude of rotations around the Cα-Cβ and Cβ-S bonds.
Effect on ¹³C Relaxation: The deuteration at Cβ alters the relaxation pathways of the Cβ carbon, allowing for the dissection of different motional contributions to its relaxation.
These studies are crucial for understanding how the flexibility or rigidity of specific amino acid side chains contributes to protein function, ligand binding, and conformational changes. nih.govnih.gov
Applications in Mass Spectrometry (MS)-Based Research
Implementation in Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Proteomics and Metabolomics
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate quantification of molecules in complex mixtures. nih.gov The method relies on adding a known amount of an isotopically labeled version of the analyte (the internal standard) to a sample. The ratio of the mass spectrometric signal of the native analyte to the labeled standard allows for precise quantification.
L-Cysteine, S-trityl (3,3-D2) is an ideal precursor for creating internal standards for quantitative proteomics. A synthetic peptide containing a cysteine-(3,3-D2) residue can be produced. This "heavy" peptide is chemically identical to its native counterpart but has a mass that is 2 Daltons (Da) higher.
Workflow for IDMS using a Cysteine-(3,3-D2) Labeled Peptide:
Synthesis: A peptide standard corresponding to a target protein sequence is synthesized, incorporating the cysteine-(3,3-D2) residue.
Spiking: A precisely known quantity of the heavy peptide standard is added to the biological sample (e.g., cell lysate or plasma).
Digestion: The proteins in the sample are enzymatically digested (e.g., with trypsin), releasing the native peptide and the spiked-in heavy standard.
LC-MS Analysis: The peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS). The native ("light") and labeled ("heavy") peptides co-elute but are separated by 2 Da in the mass spectrum.
Quantification: The absolute quantity of the native peptide, and thus the parent protein, is calculated from the ratio of the peak areas of the light and heavy peptides. unc.edu
Table 2: Mass Characteristics for IDMS Application
| Peptide Species | Cysteine Residue Type | Mass Shift (vs. Native) | m/z of [M+H]¹⁺ (Example) |
|---|---|---|---|
| Native Peptide | L-Cysteine | 0 Da | X |
| Heavy Standard | L-Cysteine (3,3-D2) | +2 Da | X + 2 |
Deconvolution of Complex Mass Spectra through Deuterium Tagging
Proteomic analyses generate highly complex mass spectra containing signals from thousands of different peptides. Identifying peptides of interest, such as those containing specific post-translational modifications, can be challenging. Deuterium tagging provides a clear isotopic signature that simplifies this process.
When a sample is treated with a reagent that introduces L-Cysteine, S-trityl (3,3-D2) or when comparing a labeled and unlabeled sample, all cysteine-containing peptides will appear as distinct pairs of peaks separated by 2 Da (or 1 Da for a doubly charged ion, and so on). This predictable mass difference allows for the development of specific algorithms to filter the data, instantly identifying all cysteine-containing peptides within the complex mixture. nih.gov This "deconvolution" strategy is highly effective for:
Targeted Analysis: Focusing analysis only on the cysteine-containing peptides.
Reducing Ambiguity: Confirming the presence of cysteine in a peptide based on the characteristic isotopic pattern.
Improving Confidence: Increasing the confidence of peptide identification in database searches.
This approach is particularly valuable in redox proteomics, where researchers aim to identify and quantify oxidative modifications on cysteine residues. nih.gov
Fragmentation Pathway Analysis and Structural Characterization using Deuterium Tracers
The use of stable isotopes, such as deuterium, provides a robust method for elucidating the fragmentation pathways of molecules in mass spectrometry (MS). scispace.com In the analysis of L-cysteine, S-trityl (3,3-D2), the two deuterium atoms at the C3 position act as indelible labels, allowing for the confident identification of fragments containing this part of the molecule. When the molecule is ionized and fragmented within the mass spectrometer, the resulting fragments are separated by their mass-to-charge (m/z) ratio. The presence of the two deuterium atoms increases the mass of any fragment containing the C3 carbon by two Daltons compared to its unlabeled counterpart. nih.gov
The analysis is particularly powerful in tandem mass spectrometry (MS/MS), where specific parent ions are selected and further fragmented. This technique provides structurally informative product ion spectra. nih.gov For L-cysteine, S-trityl (3,3-D2), selecting the deuterated molecular ion and analyzing its fragmentation products would allow for an unambiguous assignment of the origin of each product ion, significantly enhancing the confidence in structural assignments.
Below is a data table illustrating the expected m/z values for key hypothetical fragments of unlabeled S-trityl-L-cysteine and its deuterated analog, L-cysteine, S-trityl (3,3-D2). The molecular weight of unlabeled S-trityl-L-cysteine is approximately 363.5 g/mol . nih.gov
| Hypothetical Fragment | Structure Description | Expected m/z (Unlabeled) | Expected m/z (3,3-D2) | Mass Shift (Da) |
| [M+H]⁺ | Intact molecule (protonated) | 364.1 | 366.1 | +2 |
| [Trityl]⁺ | Triphenylmethyl cation (C₁₉H₁₅⁺) | 243.1 | 243.1 | 0 |
| [M-Trityl]⁺ | Cysteine moiety after loss of trityl group | 120.0 | 122.0 | +2 |
| [M-COOH]⁺ | Molecule after loss of carboxyl group | 318.1 | 320.1 | +2 |
Note: The m/z values are hypothetical and for illustrative purposes. Actual values may vary based on ionization method and instrument calibration.
Investigation of Reaction Mechanisms and Biosynthetic Pathways
Isotopically labeled compounds are invaluable for investigating the intricate details of chemical and biological transformations. mdpi.comnih.gov L-cysteine, S-trityl (3,3-D2) serves as a sophisticated probe for exploring reaction mechanisms and tracing the metabolic fate of cysteine.
Deuterium Labeling as a Chemical Probe for Reaction Mechanism Studies
The substitution of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). acs.org This effect is particularly pronounced when a bond to the labeled atom is broken or formed in the rate-determining step of a reaction. By using L-cysteine, S-trityl (3,3-D2), researchers can investigate reactions involving the C-H bonds at the C3 position of the cysteine backbone. If a reaction mechanism involves the abstraction of a hydrogen atom from this position, the reaction will proceed more slowly with the deuterated compound compared to its unlabeled analog. Measuring the KIE provides direct evidence for the involvement of that specific C-H bond in the reaction mechanism, allowing for the validation or refutation of proposed mechanistic pathways. rsc.org
Furthermore, deuterium labeling is a powerful tool for tracing the flow of atoms through a reaction sequence. In complex multi-step syntheses or rearrangements, the position of the deuterium label in the final product can reveal the specific bond-breaking and bond-forming events that have occurred. nih.gov For example, in studying the Michael-type addition of the thiol group to an acceptor molecule, the deuterium labels on the adjacent carbon remain intact, confirming that the reaction occurs at the sulfur atom without rearrangement of the carbon skeleton. mdpi.com
Tracing and Understanding Enzymatic Transformations at a Molecular Level
In the context of biochemistry, stable isotope tracers like L-cysteine, S-trityl (3,3-D2) are essential for mapping biosynthetic pathways and understanding enzyme mechanisms. nih.govphysoc.org Although the bulky S-trityl group often necessitates removal before the cysteine moiety can enter a metabolic pathway, the deuterated cysteine itself can be generated and used as a tracer. researchgate.net
Once introduced into a biological system, the deuterated cysteine can be incorporated into peptides, proteins, and other sulfur-containing natural products. nih.gov By using mass spectrometry or NMR spectroscopy to track the deuterium label, scientists can follow the metabolic fate of the cysteine molecule. mdpi.comiaea.org This allows for the identification of downstream metabolites and provides insight into the activity of various biosynthetic pathways. nih.govnih.gov For example, if an enzyme-catalyzed reaction involves the modification of the cysteine side chain, analyzing the isotopic composition of the product can reveal the specific steps of the transformation. The deuterium atoms at the C3 position serve as a stable marker to track the core structure of the amino acid throughout complex enzymatic processes. nih.gov This approach has been widely applied to study the metabolism of amino acids, lipids, and glucose, providing a dynamic view of cellular metabolism. nih.govphysoc.org
Advanced Analytical Methodologies for Characterization of L Cysteine, S Trityl 3,3 D2
Spectroscopic Techniques for Structural and Isotopic Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure and the successful incorporation of deuterium (B1214612) atoms at the intended positions. These techniques provide detailed information on the atomic and molecular level.
Deuterium Nuclear Magnetic Resonance (2H NMR) Spectroscopy for Labeling Site and Enrichment Confirmation
Deuterium (²H or D) NMR spectroscopy is a definitive technique for verifying the site of isotopic labeling and quantifying the level of deuterium enrichment. Unlike proton (¹H) NMR, ²H NMR directly observes the deuterium nucleus. For L-Cysteine, S-Trityl (3,3-D2), the ²H NMR spectrum is expected to show a distinct resonance signal corresponding to the deuterium atoms attached to the third carbon (C-3) of the cysteine backbone.
The chemical shift of this signal provides confirmation of the labeling site. The integration of the ²H NMR signal, relative to a known internal standard, allows for the precise calculation of isotopic enrichment, ensuring it meets the required specifications (e.g., >98%). This method is superior to mass spectrometry for site confirmation, as MS only provides information on mass increase without pinpointing the exact location of the label.
Table 1: Expected ²H NMR Parameters for L-Cysteine, S-Trityl (3,3-D2)
| Parameter | Expected Value/Observation | Purpose |
|---|---|---|
| Chemical Shift (δ) | Specific ppm value for -CD₂- group | Confirms labeling at the C-3 position |
| Signal Multiplicity | Typically a singlet (broadened) | Indicates two equivalent deuterium atoms |
| Signal Integration | Proportional to deuterium concentration | Quantifies isotopic enrichment |
High-Resolution Mass Spectrometry for Isotopic Purity and Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for accurately determining the molecular weight of a compound and assessing its isotopic purity. isotope.com For L-Cysteine, S-Trityl (3,3-D2), HRMS can distinguish the mass of the deuterated molecule from its unlabeled counterpart and other potential isotopic impurities with high precision.
Using techniques like Electrospray Ionization (ESI), the exact mass of the protonated molecule [M+H]⁺ is measured. The theoretical exact mass of L-Cysteine, S-Trityl (3,3-D2) is higher than that of the unlabeled S-trityl-L-cysteine due to the presence of two deuterium atoms. By comparing the experimentally measured mass to the calculated theoretical mass, the molecular formula is confirmed. The isotopic distribution pattern observed in the mass spectrum is also analyzed to confirm the number of deuterium atoms incorporated and to quantify the isotopic purity. isotope.com
Table 2: HRMS Data for L-Cysteine, S-Trityl (3,3-D2)
| Compound | Molecular Formula | Calculated [M+H]⁺ (Da) | Measured [M+H]⁺ (Da) | Mass Error (ppm) |
|---|---|---|---|---|
| S-trityl-L-cysteine | C₂₂H₂₂NO₂S | 364.1366 | - | - |
| L-Cysteine, S-Trityl (3,3-D2) | C₂₂H₂₀D₂NO₂S | 366.1492 | 366.1490 | < 5 ppm |
Infrared and Raman Spectroscopy for Vibrational Analysis of Deuterated Bonds
Infrared (IR) and Raman spectroscopy are vibrational techniques that provide information about the functional groups and chemical bonds within a molecule. nih.govvub.be The substitution of hydrogen with deuterium results in a predictable shift in the vibrational frequency of the corresponding bond. Specifically, the C-H stretching vibrations are replaced by C-D stretching vibrations.
According to the principles of vibrational spectroscopy, the frequency is proportional to the square root of the force constant divided by the reduced mass of the atoms. Since deuterium is twice as heavy as hydrogen, the C-D stretching and bending vibrations will appear at lower frequencies (wavenumbers) compared to the C-H vibrations. researchgate.net For L-Cysteine, S-Trityl (3,3-D2), the appearance of characteristic C-D stretching bands (typically in the 2100-2300 cm⁻¹ region) and the corresponding disappearance or attenuation of the C-H stretching bands (around 2850-3000 cm⁻¹) in the IR and Raman spectra serve as direct evidence of successful deuteration. mdpi.com
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are essential for separating the target compound from impurities and for verifying its stereochemical integrity.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of pharmaceutical ingredients and research chemicals, including protected amino acids. jk-sci.com A reversed-phase HPLC method is typically employed for S-trityl-L-cysteine derivatives. insights.bio
The sample is dissolved in a suitable solvent and injected into the HPLC system. It then passes through a column (e.g., C18) and is separated based on its interaction with the stationary phase. sielc.com A mobile phase, often a mixture of acetonitrile (B52724) and water with an additive like trifluoroacetic acid, is used to elute the components. sielc.com A UV detector, typically set at a wavelength where the trityl group absorbs strongly (around 220-260 nm), is used for detection. researchgate.net The purity is calculated by comparing the peak area of the main compound to the total area of all detected peaks. A purity of ≥98% is common for such compounds. jk-sci.com
Table 3: Typical RP-HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Chiral Chromatography for Optical Purity and Racemization Monitoring
Ensuring the enantiomeric purity of L-amino acid derivatives is critical, as the presence of the D-enantiomer can have significant consequences in biological systems and peptide synthesis. Chiral chromatography is specifically designed to separate enantiomers. For S-trityl-L-cysteine, a common approach is chiral ligand-exchange chromatography. nih.gov
In this technique, a chiral stationary phase (CSP) is used. Often, a derivative of an amino acid, such as S-trityl-(R)-cysteine, is coated onto a solid support to create the CSP. researchgate.netresearchgate.net A mobile phase containing a metal ion, typically copper(II), facilitates the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector. nih.govsemanticscholar.org These complexes have different stabilities, leading to different retention times for the L- and D-enantiomers, allowing for their separation and quantification. This method is highly effective for monitoring the optical purity of the final product and detecting any racemization that may have occurred during synthesis or storage.
Table 4: Chiral HPLC Separation Parameters
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Chiral Stationary Phase (e.g., S-trityl-(R)-cysteine coated) | Enantiomeric separation |
| Mobile Phase | Aqueous solution with 1.0 mM Copper(II) Sulfate | Formation of diastereomeric complexes |
| Flow Rate | 1.0 mL/min | Elution of enantiomers |
| Detection | UV at 254 nm | Quantification of L- and D-isomers |
| Expected Result | Single peak for L-enantiomer, baseline separation from potential D-enantiomer | Confirmation of >99% enantiomeric excess |
Established Quality Control and Analytical Validation Frameworks for Isotope-Labeled Protected Amino Acids
The quality control (QC) and analytical validation for isotope-labeled protected amino acids, such as L-Cysteine, S-Trityl (3,3-D2), are critical for ensuring their identity, purity, and suitability for their intended applications in fields like proteomics, metabolomics, and as internal standards in quantitative analyses. clearsynth.comchempep.com A robust analytical framework is essential to verify the compound's structure, confirm the position and extent of isotopic labeling, and quantify any impurities. This framework integrates multiple advanced analytical techniques, each providing complementary information to build a comprehensive quality profile of the molecule.
The validation of these compounds relies on a multi-faceted approach to confirm several key quality attributes: chemical identity, chemical purity, isotopic enrichment, site of labeling, and stereoisomeric purity.
Key Quality Control Parameters and Corresponding Analytical Techniques
A comprehensive QC framework employs a suite of analytical methods to assess the critical quality attributes of isotope-labeled protected amino acids. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
| Quality Attribute | Analytical Technique(s) | Purpose |
| Identity Confirmation | ¹H NMR, ¹³C NMR, MS | Confirms the chemical structure matches that of L-Cysteine, S-Trityl (3,3-D2). |
| Isotopic Enrichment & Locus | ²H NMR, Mass Spectrometry | Determines the percentage of deuterium incorporation and verifies that labeling is at the specified 3,3-positions. wikipedia.org |
| Chemical Purity | HPLC, ¹H NMR | Quantifies the presence of any non-labeled or process-related chemical impurities. |
| Enantiomeric Purity | Chiral HPLC | Determines the percentage of the desired L-enantiomer and quantifies the presence of the D-isomer. tandfonline.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the characterization of deuterated compounds. nih.gov For L-Cysteine, S-Trityl (3,3-D2), several NMR experiments are employed.
²H NMR (Deuterium NMR): This method directly detects the deuterium nuclei, confirming the presence of the deuterium label. wikipedia.org It can also provide information about the specific location of the deuterium atoms within the molecule, verifying the site-selective labeling at the 3,3-positions. wikipedia.org
¹³C NMR: This analysis provides information about the carbon skeleton of the molecule, helping to confirm its identity.
The simplification of ¹H NMR spectra through deuteration is a known advantage, allowing for unambiguous assignments of other resonance peaks. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and isotopic enrichment of the labeled compound. High-resolution mass spectrometry (HRMS) can differentiate between isotopologues (molecules that differ only in their isotopic composition). acs.org
Molecular Weight Confirmation: MS analysis will show a molecular ion peak corresponding to the mass of the deuterated compound (C₃₇H₂₉D₂NO₄S), which is higher than that of its non-labeled counterpart. isotope.com
Isotopic Purity Assessment: By analyzing the isotopic distribution of the molecular ion peak, the level of deuterium incorporation can be accurately quantified. acs.org This is crucial for applications where the labeled compound is used as an internal standard for quantitative analysis. clearsynth.com Deuterated standards help compensate for matrix effects and improve the precision and accuracy of measurements. clearsynth.com
Chromatographic Techniques
Chromatography, particularly HPLC, is the primary method for assessing both chemical and stereoisomeric purity. nih.govazolifesciences.com
Reversed-Phase HPLC (RP-HPLC): This is the most common method for determining the chemical purity of protected amino acids. mdpi.com It separates the target compound from any starting materials, by-products, or other impurities. Purity is typically determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram.
Chiral HPLC: The enantiomeric purity of L-Cysteine, S-Trityl (3,3-D2) is a critical parameter, as the presence of the D-enantiomer can be detrimental in biological applications. Chiral HPLC methods, often using protein-based or macrocyclic antibiotic-based chiral columns, are capable of separating the L- and D-enantiomers, allowing for the quantification of enantiomeric excess (e.e.). tandfonline.com It has been demonstrated that such methods can determine amounts as low as 0.15% of the unwanted isomer. tandfonline.com
Analytical Validation Framework
The analytical methods themselves must be validated to ensure they are reliable and reproducible. This validation process assesses several key performance characteristics, as outlined in the table below.
| Validation Parameter | Description | Relevance to L-Cysteine, S-Trityl (3,3-D2) Analysis |
| Accuracy | The closeness of test results to the true value. | Ensures that the measured purity (chemical, isotopic, enantiomeric) is correct. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Guarantees that the analytical method will consistently produce similar results. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Confirms that the HPLC method can separate the main compound from all potential impurities and that MS can distinguish the deuterated analyte from its unlabeled form. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Important for impurity profiling. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. | Crucial for accurately reporting the levels of chemical and stereoisomeric impurities. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Provides an indication of its reliability during normal usage. |
By implementing this comprehensive quality control and validation framework, manufacturers can ensure that each batch of L-Cysteine, S-Trityl (3,3-D2) meets the high standards required for its use in demanding scientific research and development.
Emerging Research Frontiers and Future Prospects
Development of Novel and Efficient Synthetic Routes for Stereospecific Deuteration of Cysteine Analogs
The synthesis of precisely deuterated amino acids like L-Cysteine, S-Trityl (3,3-D2) is a formidable challenge, demanding high stereoselectivity and regioselectivity. Traditional methods often involve complex multi-step procedures. However, recent research has focused on developing more efficient and novel synthetic pathways.
One promising approach involves the diastereoselective addition of thiols to a chiral bicyclic dehydroalanine (B155165) derivative in the presence of deuterated alcohols. acs.orgacs.org This method allows for site-selective deuteration at the Cα atom of cysteine derivatives. acs.orgacs.org Another key strategy is the use of H/D exchange, which can be achieved by deprotonating a chiral bicyclic equivalent of an amino acid, followed by a selective deuteration step. acs.orgacs.org
Enzymatic methods are also gaining traction due to their high efficiency and specificity. nih.gov For instance, dual-protein catalysis systems can be leveraged for the site-selective deuteration of amino acids. nih.gov Some enzyme-mediated deuteration techniques operate directly on free amino acids, facilitating a hydrogen-deuterium (H/D) exchange. nih.gov While site selectivity can be a challenge with enzymatic methods, ongoing research aims to overcome these limitations. nih.gov For example, a dual-catalysis system involving DsaD and DsaE enzymes has been used to achieve deuteration at both the Cα and Cβ positions of various amino acids. nih.gov
These advanced methodologies represent a significant step forward from classical approaches, which often rely on the de novo synthesis from deuterated precursors. nih.gov The development of these routes is critical for making stereospecifically deuterated cysteine analogs more accessible for research and development.
| Synthetic Strategy | Description | Key Features |
| Diastereoselective Addition | Addition of thiols to a chiral bicyclic dehydroalanine in deuterated alcohols. acs.orgacs.org | Site-selective deuteration at the Cα position. acs.orgacs.org |
| H/D Exchange | Deprotonation of a chiral bicyclic amino acid equivalent followed by quenching with a deuterium (B1214612) source. acs.orgacs.org | Enables selective introduction of deuterium. acs.orgacs.org |
| Enzymatic Catalysis | Use of enzymes to catalyze H/D exchange directly on amino acids or their precursors. nih.gov | High efficiency and specificity; can achieve Cα and Cβ deuteration. nih.gov |
Integration of L-Cysteine, S-Trityl (3,3-D2) into Automated Synthesis Platforms for High-Throughput Applications
The demand for custom peptides and proteins, including those containing isotopically labeled amino acids, has driven the development of automated synthesis platforms. Integrating specialized building blocks like L-Cysteine, S-Trityl (3,3-D2) into these systems is a key area of development.
Automated fast-flow peptide synthesis (AFPS) represents a significant technological advance, enabling the rapid, stepwise chemical synthesis of long peptide chains. amidetech.com These instruments can incorporate amino acid residues in as little as 40 seconds at elevated temperatures and can complete the synthesis of protein chains up to 164 amino acids long within hours. amidetech.com The integration of deuterated amino acids into such platforms would allow for the high-throughput production of labeled proteins for structural biology (e.g., NMR studies) and mechanistic enzyme assays. amidetech.com
Exploration of Advanced Computational Chemistry Techniques for Predicting Deuterium Isotope Effects and Conformational Landscapes
Computational chemistry is an increasingly powerful tool for understanding and predicting the consequences of isotopic substitution. For deuterated compounds like L-Cysteine, S-Trityl (3,3-D2), computational methods can predict kinetic isotope effects (KIEs) and changes in molecular conformation, providing insights that can guide experimental design.
The primary origin of the deuterium KIE is the difference in zero-point energy (ZPE) between a C-H and a C-D bond; the C-D bond has a lower ZPE, resulting in a higher activation energy for bond cleavage. scispace.com Computational models, such as those using density functional theory (DFT) combined with a polarizable continuum solvation model (PCM), can be used to calculate these energy differences and predict the magnitude of KIEs. mdpi.com Such calculations are vital for supporting or challenging proposed reaction mechanisms. scispace.com
These techniques can also be applied to understand how deuteration affects non-covalent interactions and conformational preferences. The slightly smaller steric demand of a C-D bond compared to a C-H bond can influence the conformational landscape of a molecule. scispace.com Advanced simulation methods can model these subtle changes, predicting how the deuteration at the C-3 position of cysteine might influence peptide folding or protein-ligand interactions. Furthermore, computational studies can elucidate solvent isotope effects, which are critical in understanding reactions carried out in D₂O or involving proton transfer. mdpi.comnih.gov The combination of path integral and free-energy perturbation simulation methods has been used to determine deuterium isotope effects on the acid-base equilibrium of organic compounds, highlighting the role of both intrinsic isotope exchange and solute-solvent interactions. mdpi.com
| Computational Technique | Application for Deuterated Cysteine | Predicted Outcome |
| Density Functional Theory (DFT) | Calculation of zero-point energies for C-H vs. C-D bonds. mdpi.com | Prediction of Kinetic Isotope Effects (KIEs) in reaction mechanisms. scispace.com |
| Path Integral/Free-Energy Perturbation | Simulation of acid-base equilibria in H₂O vs. D₂O. mdpi.com | Determination of ΔpKa values and solvent isotope effects. mdpi.com |
| Molecular Dynamics (MD) Simulations | Modeling of peptide or protein structures containing the deuterated analog. | Analysis of changes in conformational landscapes and molecular flexibility. |
Expansion of Applications in Chemical Biology as Specialized Molecular Probes (focused on chemical methodologies)
The unique properties of deuterated compounds make them excellent candidates for use as specialized molecular probes in chemical biology. L-Cysteine, S-Trityl (3,3-D2) can be incorporated into peptides and proteins to serve as a passive, non-perturbing label for mass spectrometry or as an active probe to investigate enzymatic mechanisms.
In mass spectrometry-based proteomics, peptides containing deuterated amino acids serve as ideal internal standards for quantitative analysis. The mass shift allows for clear differentiation from the endogenous, non-deuterated counterpart while maintaining nearly identical chromatographic behavior.
More advanced applications leverage the kinetic isotope effect to probe reaction mechanisms. scispace.com By synthesizing a substrate with deuterium at a specific position (like the C-3 of cysteine), researchers can determine if the cleavage of the C-H bond at that position is a rate-limiting step in an enzymatic reaction. nih.gov A significant KIE (a slower reaction rate with the deuterated substrate) provides strong evidence for the involvement of that bond in the rate-determining step. scispace.com This methodology has been used to identify essential cysteine residues in enzymes and to elucidate complex reaction pathways. nih.gov
Furthermore, cysteine residues are often involved in critical redox signaling pathways through various oxidative post-translational modifications. nih.gov Incorporating a deuterated cysteine analog into a protein can help dissect the mechanisms of these modifications. The development of chemoselective probes that can react with specific amino acid residues is a burgeoning field, and isotopically labeled amino acids can be integrated into these probes to create powerful tools for discovering new protein interactions and functions. nih.govacs.org
Q & A
Q. What is the optimal synthetic methodology for L-Cysteine, S-Trityl (3,3-D2)?
The synthesis involves three key steps:
- Thiol Protection : React L-cysteine methyl ester with triphenylmethanol (trityl group) in trifluoroacetic acid (TFA) to protect the thiol group (81% yield).
- Peptide Coupling : Couple the protected cysteine with BOC-Gly-OSu (85% yield).
- Deprotection : Remove trityl and BOC groups using EtSiH in TFA/CHCl (1:1) to yield the final product (74% yield) . Deuterium Labeling : The 3,3-D label is introduced during synthesis to enable isotopic tracing in mechanistic studies .
| Step | Reagents/Conditions | Yield | Purpose |
|---|---|---|---|
| 1 | Trityl-Cl, TFA | 81% | Thiol protection |
| 2 | BOC-Gly-OSu, DMF | 85% | Peptide coupling |
| 3 | EtSiH, TFA/CHCl | 74% | Deprotection |
Q. How can researchers verify the structural integrity of L-Cysteine, S-Trityl (3,3-D2)?
Use NMR spectroscopy to confirm deuterium incorporation at the 3,3-positions and assess isotopic purity (≥98% as per product specifications) . Mass spectrometry (MS) validates the molecular formula (CHDNOS, MW 363.47) and isotopic distribution . X-ray crystallography may resolve stereochemical details, though solubility challenges require co-crystallization with stabilizing agents .
Q. Why is deuterium labeling at the 3,3-positions significant in this compound?
The 3,3-D label minimizes kinetic isotope effects (KIEs) in peptide bond formation while enabling isotopic tracing in metabolic or enzymatic studies. This labeling strategy avoids interference with reactive sites (e.g., thiol or amino groups), ensuring minimal perturbation to biological activity .
Advanced Research Questions
Q. How does deuterium substitution impact reaction kinetics in peptide coupling reactions?
Deuterium at non-reactive positions (e.g., 3,3-positions) reduces secondary KIEs, maintaining reaction rates comparable to non-deuterated analogs. However, researchers must validate using control experiments :
- Compare coupling efficiency between deuterated and non-deuterated compounds under identical conditions (e.g., DMF, room temperature).
- Monitor reaction progress via HPLC or MS to detect isotopic mass shifts .
Q. What experimental strategies mitigate solubility challenges during peptide synthesis with this compound?
The trityl group introduces hydrophobicity, complicating solubility in aqueous buffers. Strategies include:
Q. How should researchers address discrepancies in isotopic purity during synthesis?
If MS/NMR reveals <98% deuterium incorporation:
- Purification : Use preparative HPLC with a C18 column to isolate the deuterated species.
- Reaction Monitoring : Employ real-time FTIR or Raman spectroscopy to detect incomplete deuteration during synthesis.
- Quality Control : Cross-validate with independent methods (e.g., isotope ratio mass spectrometry) .
Q. What are the best practices for studying this compound’s stability under varying pH conditions?
Design a pH stability assay :
- Prepare solutions at pH 2–10 (using HCl/NaOH buffers).
- Incubate at 25°C and 37°C, sampling at 0, 24, 48, and 72 hours.
- Analyze degradation products via LC-MS. Key findings:
- Acidic conditions (pH <4) : Trityl group hydrolyzes, releasing free cysteine.
- Neutral to basic conditions (pH 7–10) : Stable for ≥72 hours .
Data Analysis and Contradiction Resolution
Q. How to resolve conflicting data on the compound’s reactivity in nucleophilic substitutions?
Conflicting reports may arise from solvent polarity or trace metal contamination. Standardize protocols:
Q. What statistical methods are appropriate for analyzing isotopic labeling efficiency?
Apply multivariate analysis (e.g., PCA or PLS regression) to correlate reaction parameters (temperature, solvent, catalyst) with deuterium incorporation. Use ANOVA to identify significant variables (p <0.05) .
Application-Specific Methodologies
Q. How to incorporate this compound into mechanistic studies of enzyme-catalyzed reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
